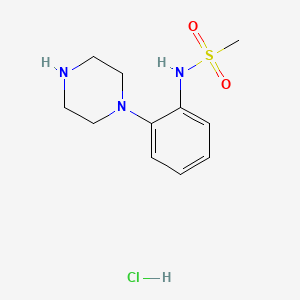
N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O2S . It has been identified as a derivative of PMBN (Phenyl Methane sulfonyl Benzylidene Piperazine) that exhibits antiviral potential without cytotoxic effects .
Synthesis Analysis
The synthesis of piperazine derivatives, such as N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can be analyzed based on its molecular formula C11H18ClN3O2S. It has an average mass of 291.797 Da and a monoisotopic mass of 291.080811 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can be inferred from its molecular structure. It has a molecular formula of C11H18ClN3O2S, an average mass of 291.797 Da, and a monoisotopic mass of 291.080811 Da .
Applications De Recherche Scientifique
Herbicidal Activity
Piperazine derivatives have been explored for their potential as herbicides. A study has shown that certain piperazine compounds exhibit significant pre-emergence herbicidal activity against various weeds such as Echinochloa crusgalli and Lolium perenne . The herbicidal effectiveness varies with different substituents on the phenyl ring, indicating the compound’s versatility in agricultural applications.
Neuroprotective Effects
In the realm of neurology, piperazine derivatives have been studied for their protective effects against neurotoxicity. For instance, a derivative was found to have a protective effect against aluminium-induced neurotoxicity, which is significant given the implications for diseases like Alzheimer’s . This suggests the compound’s potential role in developing treatments for neurodegenerative disorders.
Acetylcholinesterase Inhibition
Piperazine derivatives have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs), which is crucial for treating conditions like Alzheimer’s disease. Some derivatives have shown promise in both in silico and in vivo studies, indicating their potential as therapeutic agents .
Insect Repellent and Insecticidal Activities
The piperazine structure has been reported to exhibit insect repellent and insecticidal activities. This makes it a valuable component in the design of new insecticides and fungicides, contributing to pest control in agriculture and public health .
Mosquito Vector Control
Novel piperazine derivatives have shown efficacy against mosquito vectors like Aedes aegypti . They affect the renal inward rectifier potassium (Kir) channels of the mosquitoes, indicating their potential use in controlling diseases spread by mosquitoes .
Antioxidant Properties
Some piperazine derivatives have demonstrated antioxidant properties, which are essential in combating oxidative stress-related damage in biological systems. This could be leveraged in developing treatments for conditions caused by oxidative stress .
Pharmacokinetic Properties
The pharmacokinetic properties of piperazine derivatives make them suitable candidates for drug development. Their ability to cross biological barriers and reach target sites in the body is crucial for effective therapeutic action .
Propriétés
IUPAC Name |
N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZJYEBQRPWIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611966 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride | |
CAS RN |
199105-19-6 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

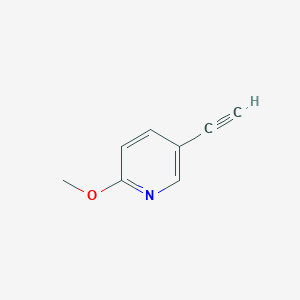
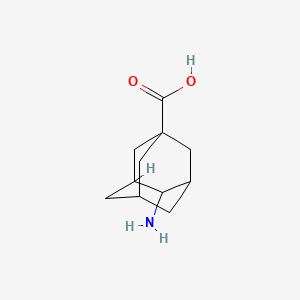



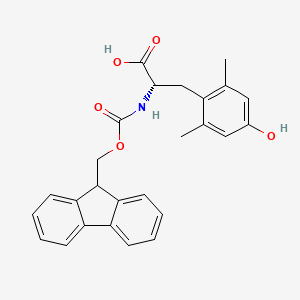
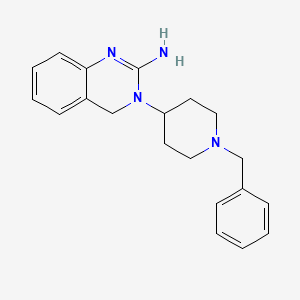
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)




